Cas no 2411183-46-3 (2-Chloro-1-[(4′aR,8′aS)-octahydrospiro[1,3-dioxolane-2,6′(2′H)-quinolin]-1′-yl]-1-propanone)
![2-Chloro-1-[(4′aR,8′aS)-octahydrospiro[1,3-dioxolane-2,6′(2′H)-quinolin]-1′-yl]-1-propanone structure](https://it.kuujia.com/scimg/cas/2411183-46-3x500.png)
2411183-46-3 structure
Nome del prodotto:2-Chloro-1-[(4′aR,8′aS)-octahydrospiro[1,3-dioxolane-2,6′(2′H)-quinolin]-1′-yl]-1-propanone
2-Chloro-1-[(4′aR,8′aS)-octahydrospiro[1,3-dioxolane-2,6′(2′H)-quinolin]-1′-yl]-1-propanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- Z3292190504
- EN300-7559390
- 1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one
- rac-1-[(4'aR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinolin]-1'-yl]-2-chloropropan-1-one
- 2411183-46-3
- 2-Chloro-1-[(4′aR,8′aS)-octahydrospiro[1,3-dioxolane-2,6′(2′H)-quinolin]-1′-yl]-1-propanone
-
- Inchi: 1S/C14H22ClNO3/c1-10(15)13(17)16-6-2-3-11-9-14(5-4-12(11)16)18-7-8-19-14/h10-12H,2-9H2,1H3/t10?,11-,12+/m1/s1
- Chiave InChI: QGCCURBYDURKBP-SAIIYOCFSA-N
- Sorrisi: ClC(C)C(N1CCC[C@@H]2CC3(CC[C@H]12)OCCO3)=O
Proprietà calcolate
- Massa esatta: 287.1288213g/mol
- Massa monoisotopica: 287.1288213g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 1
- Complessità: 357
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38.8Ų
- XLogP3: 1.9
2-Chloro-1-[(4′aR,8′aS)-octahydrospiro[1,3-dioxolane-2,6′(2′H)-quinolin]-1′-yl]-1-propanone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7559390-0.05g |
rac-1-[(4'aR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinolin]-1'-yl]-2-chloropropan-1-one |
2411183-46-3 | 95.0% | 0.05g |
$212.0 | 2025-03-22 |
2-Chloro-1-[(4′aR,8′aS)-octahydrospiro[1,3-dioxolane-2,6′(2′H)-quinolin]-1′-yl]-1-propanone Letteratura correlata
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
2411183-46-3 (2-Chloro-1-[(4′aR,8′aS)-octahydrospiro[1,3-dioxolane-2,6′(2′H)-quinolin]-1′-yl]-1-propanone) Prodotti correlati
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
